6-氟-3-(1-(2-氧代咪唑烷-1-羰基)哌啶-4-基)喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

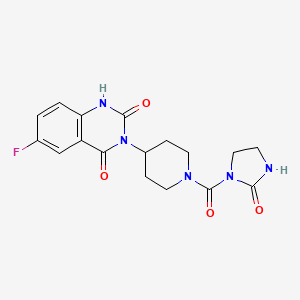

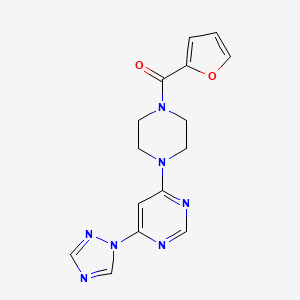

The compound "6-fluoro-3-(1-(2-oxoimidazolidine-1-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" is a fluorinated quinazoline derivative. Quinazoline derivatives are known for their broad spectrum of biological activities, including antibacterial properties. The presence of a fluorine atom can significantly influence the biological activity of these compounds due to its electronegativity and size, which can lead to enhanced binding affinity to biological targets .

Synthesis Analysis

The synthesis of related fluorinated quinazoline derivatives typically involves multiple steps, including the formation of the quinazoline ring, introduction of the fluorine atom, and subsequent functionalization at various positions on the ring. For example, the synthesis of 6-fluoro-7-piperazin-1-yl-9-cyclopropyl-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-dione involves regiospecific displacement and intramolecular cyclization reactions . Similarly, the synthesis of 3-amino-1H-quinazoline-2,4-diones starts with fluorobenzoic acid and involves the generation of a dianion of urea for ring closure .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of two nitrogen atoms in a fused ring. The introduction of substituents such as piperidine or piperazinyl groups can influence the electronic distribution and steric hindrance, which in turn affects the compound's binding to biological targets. The electronic structure and photophysical properties of related compounds have been studied using UV/Vis absorption and fluorescence spectroscopies, supported by DFT calculations .

Chemical Reactions Analysis

Fluorinated quinazolines can undergo various chemical reactions, including substitutions, cyclizations, and interactions with nucleophiles. For instance, the photochemistry of ciprofloxacin, a related fluoroquinolone, involves substitution of the 6-fluoro group and degradation of the piperazine moiety under certain conditions . The reactivity of the fluorine atom plays a crucial role in these transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinazolines are influenced by their molecular structure. The presence of amino groups and the fluorine atom can affect the acid-base properties, solubility, and photophysical behavior. For example, the photophysical and acid-base properties of benzimidazo[1,2-a]quinoline derivatives have been investigated, revealing their potential as pH probes in sensing applications . The immobilization of these compounds in polymer matrices can also alter their apparent pKa values and fluorescence response .

科学研究应用

抗菌应用

研究表明,6-氟-3-(1-(2-氧代咪唑烷-1-羰基)哌啶-4-基)喹唑啉-2,4(1H,3H)-二酮衍生物在抗菌应用中具有潜力。Desai、Vaghani和Shihora(2013)的一项研究合成了新型含氟5-亚芳基衍生物,带有不同的药效基团,如喹唑啉酮和4-噻唑烷酮,对各种革兰氏阳性菌和革兰氏阴性菌以及真菌表现出显着的体外抗菌效力,从而突出了它们作为抗菌剂的潜力(Desai, Vaghani, & Shihora, 2013)。这表明了广泛的活性范围,这可能有利于开发新的抗菌药物。

抗癌应用

该化合物及其衍生物也因其潜在的抗癌应用而受到研究。Kumar和Sharma(2022)合成了N-取代吲哚衍生物,包括与6-氟-3-(1-(2-氧代咪唑烷-1-羰基)哌啶-4-基)喹唑啉-2,4(1H,3H)-二酮相关的结构,对MCF-7人乳腺癌细胞系表现出显着的抗癌活性。这项研究表明,喹唑啉二酮结构的修饰可以产生对癌细胞系具有特定活性的有效抗癌剂(Kumar & Sharma, 2022)。

绿色化学应用

在绿色化学领域,Patil等人(2009)报告了一种使用碱性离子液体作为催化剂,由二氧化碳和2-氨基苯甲腈合成喹唑啉-2,4(1H,3H)-二酮的方案,展示了一种合成这类化合物的环保方法。该方法强调了该化合物在促进可持续化学过程中发挥的作用(Patil et al., 2009)。

属性

IUPAC Name |

6-fluoro-3-[1-(2-oxoimidazolidine-1-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN5O4/c18-10-1-2-13-12(9-10)14(24)23(16(26)20-13)11-3-6-21(7-4-11)17(27)22-8-5-19-15(22)25/h1-2,9,11H,3-8H2,(H,19,25)(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVSYMUPSXUBLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)N4CCNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-3-(1-(2-oxoimidazolidine-1-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2508182.png)

![N-(2,3-dimethylphenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2508185.png)

![(Z)-ethyl 2-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2508186.png)

![Methyl 8-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2508191.png)

![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]but-2-ynamide](/img/structure/B2508193.png)

![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide](/img/structure/B2508200.png)

![2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2508204.png)